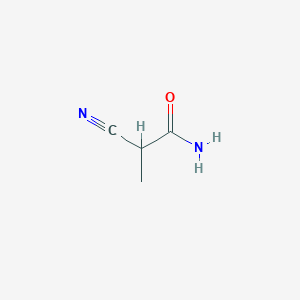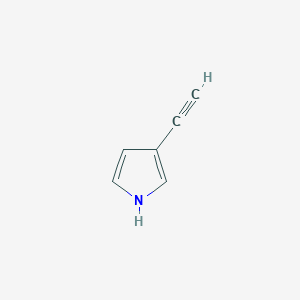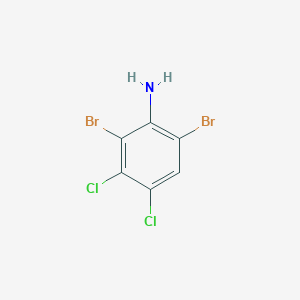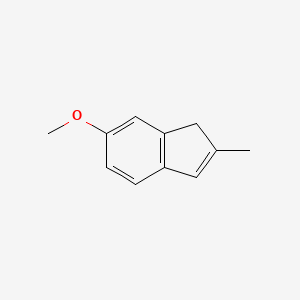
3,3-Diphenylazetidine
説明
3,3-Diphenylazetidine is a highly reactive and versatile organic compound that finds applications in a wide range of scientific research and industrial processes. It has a molecular weight of 209.29 and its IUPAC name is 3,3-diphenylazetidine .
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylazetidine is C15H15N . The InChI code is 1S/C15H15N/c1-3-7-13(8-4-1)15(11-16-12-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 .Physical And Chemical Properties Analysis
3,3-Diphenylazetidine is a solid at room temperature . It should be stored in a dark place, sealed in dry, and under -20°C .科学的研究の応用
Synthesis and Structural Analysis
- 3,3-Diphenylazetidine and its analogues have been studied for their unique synthesis processes and structural characteristics. For instance, 3-imino-1,4-diphenylazetidine-2,2-dimethyldicarboxylates were synthesized through a [3 + 1]-cycloaddition process involving azomethine ylide and isonitriles, demonstrating the compound's versatility in chemical synthesis (Burger, Marschke, & Manz, 1982).
Supramolecular Chemistry and Microstructure Formation
- Diphenylalanine, a closely related compound, forms ordered assemblies with unique properties such as mechanical, optical, and semiconductive capabilities. These properties are being utilized in diverse applications including energy storage and drug delivery. This highlights the potential of 3,3-Diphenylazetidine analogues in similar applications (Pellach et al., 2016).
Molecular Imaging and Chelation
- In the realm of molecular imaging, particularly with technetium-99m radiopharmaceuticals, histidine analogues (related to 3,3-Diphenylazetidine) are utilized for their chelating properties. This is significant for designing imaging agents that require specific molecular targeting (Simpson, Hickey, Breadner, & Luyt, 2012).
Antioxidant and Therapeutic Applications
- Histidine analogues, related to 3,3-Diphenylazetidine, exhibit antioxidant properties and have potential therapeutic applications. For instance, they have been studied for neuroprotective actions in models of ischemic stroke, indicating their potential in medical therapies (Tang et al., 2007).
Pharmaceutical Development
- Analogues of 3,3-Diphenylazetidine have been explored for their potential in drug development. For example, diphenyl furan diamidines, structurally related to 3,3-Diphenylazetidine, have shown therapeutic interest as antiparasitic or antitumor agents (Lansiaux et al., 2002).
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
作用機序
Target of Action
The compound’s interaction with biological systems is still under investigation .
Mode of Action
It is known that the compound’s structure, which includes two phenyl groups and an azetidine ring, may allow it to interact with various biological targets .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also known to inhibit CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism .
Action Environment
The action of 3,3-Diphenylazetidine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C to maintain its stability . The compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment .
特性
IUPAC Name |
3,3-diphenylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-3-7-13(8-4-1)15(11-16-12-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFFEFWBYZAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222489 | |
| Record name | Azetidine, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylazetidine | |
CAS RN |
7215-23-8 | |
| Record name | Azetidine, 3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)











